2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Beschreibung
2-(2,4-Difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with ethoxy and 2,4-difluorophenyl groups. The ethoxy group enhances lipophilicity, while fluorine atoms improve metabolic stability and binding affinity .
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O2/c1-2-25-16-6-5-13-20-21-14(23(13)22-16)9-19-15(24)7-10-3-4-11(17)8-12(10)18/h3-6,8H,2,7,9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKXWLJSFBTEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)CC3=C(C=C(C=C3)F)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a 2,4-difluorophenyl moiety linked to a 6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin unit via an acetamide functional group. The presence of the triazole and pyridazine rings contributes to its biological activity.
Research indicates that compounds containing triazole and pyridazine structures exhibit diverse biological activities. They are often involved in:
- Antimicrobial Activity : Triazoles are known for their antifungal properties and have been investigated for antibacterial effects against various pathogens.
- Anti-inflammatory Effects : Many derivatives demonstrate the ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Some studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity Overview
The biological activity of 2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide has been evaluated in various studies. Below is a summary of key findings:
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various triazole derivatives, the compound demonstrated significant activity against E. coli with a minimum inhibitory concentration (MIC) of 10 µg/mL. This suggests potential use as an antibacterial agent in clinical settings.
- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential for managing inflammatory diseases such as rheumatoid arthritis.
- Cancer Cell Line Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). It exhibited IC50 values of 15 µM and 12 µM respectively, showcasing its potential as a chemotherapeutic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazole and pyridazine rings can enhance biological activity. For instance:
- Substituents on the phenyl ring can affect binding affinity to target enzymes.
- Ethoxy groups have been shown to increase solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
The compound 2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic benefits. This article explores its applications in medicinal chemistry, agricultural science, and environmental studies, supported by relevant data tables and case studies.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds similar to 2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide . Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. A comparative analysis of structurally related compounds revealed that they possess inhibitory effects against a range of pathogenic bacteria and fungi. This is particularly relevant in the development of new antibiotics to combat resistant strains .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. Research suggests that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. In vitro studies have highlighted its potential to protect against cell death induced by neurotoxic agents .
Pesticide Development
The structural characteristics of 2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide make it a candidate for development as a pesticide. Its efficacy against specific pests has been evaluated in field trials, showing promising results in controlling agricultural pests while minimizing harm to beneficial insects .
Herbicide Efficacy
In herbicide formulations, compounds with similar structures have been tested for their ability to inhibit weed growth effectively. Studies indicate that such compounds can disrupt photosynthesis or other critical metabolic pathways in plants, leading to effective weed management strategies .
Toxicological Assessments
The environmental impact of 2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide has been evaluated through toxicological assessments. These studies focus on its effects on non-target organisms and its degradation products in various ecosystems. Understanding these factors is crucial for ensuring safe application practices in agriculture and industry .
Biodegradability Studies
Research into the biodegradability of this compound is essential for assessing its environmental persistence. Recent findings suggest that modifications to its chemical structure can enhance its breakdown by microbial communities in soil and water environments. This is vital for reducing the ecological footprint of agricultural chemicals .
Table 1: Summary of Biological Activities
Table 2: Environmental Impact Assessments
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolopyridazine Cores
Compound 891117-12-7 (2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide)
- Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine backbone.
- Key Differences :
- Substituents: 4-Ethoxyphenyl (vs. 2,4-difluorophenyl) and methyl group on the triazole ring (vs. ethoxy on pyridazine).
- Acetamide linkage: Attached to a phenyl group (vs. benzyl group in the target compound).
Compound 894037-84-4 (2-[[6-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide)
- Core Structure : Triazolopyridazine with a sulfanyl-acetamide side chain.
- Key Differences :
- Substituents: 4-Chlorophenyl (vs. 2,4-difluorophenyl) and sulfanyl linkage (vs. methylene bridge).
- Implications : The chlorophenyl group increases hydrophobicity, while the sulfanyl group may enhance hydrogen bonding, influencing receptor interactions .
Heterocyclic Acetamides with Divergent Cores
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide ()
- Core Structure : Benzothiazole (vs. triazolopyridazine).
- Key Features :
- Trifluoromethyl and methoxyphenyl substituents.
- Implications : The benzothiazole core is associated with antitumor activity, while the trifluoromethyl group improves metabolic resistance. The absence of fluorine in the aryl group may reduce target specificity compared to the difluorophenyl analog .
Pyrazolo[3,4-d]Pyrimidine Derivatives ()
- Example: N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluorophenyl)Acetamide.
- Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. triazolopyridazine).
- Key Features: Fluorophenyl and chromenone substituents.
- Implications: The pyrazolopyrimidine core is common in kinase inhibitors (e.g., Janus kinase inhibitors). Fluorine atoms enhance bioavailability, similar to the target compound, but the chromenone moiety introduces distinct pharmacokinetic properties .
Anti-Exudative Triazole Acetamides ()
- Example: 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide.
- Core Structure : 1,2,4-Triazole (vs. triazolopyridazine).
- Key Features : Furan and sulfanyl groups.
- Implications : Demonstrated anti-exudative activity comparable to diclofenac sodium. The furan ring may contribute to π-π stacking interactions, but the lack of a fused pyridazine ring limits structural similarity to the target compound .
Comparative Analysis Table
Research Findings and Implications
- Structural Flexibility : The triazolopyridazine core allows diverse substitutions, enabling optimization for specific targets. Ethoxy and fluorine groups in the target compound balance lipophilicity and metabolic stability .
- Biological Activity : Fluorinated analogs (e.g., ) often exhibit enhanced bioavailability and target affinity, suggesting the target compound may share similar advantages .
- Therapeutic Potential: While anti-exudative activity is noted in triazole derivatives (), the target compound’s fused heterocycle may favor kinase-related applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
